molecular formula C₂₁H₂₆O₆ B1159204 21-Dehydro-16β-hydroxy Prednisolone

21-Dehydro-16β-hydroxy Prednisolone

Cat. No.: B1159204
M. Wt: 374.43
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro-16β-hydroxy Prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory corticosteroid. Its key modifications include a hydroxyl group at the C16β position and a dehydro (likely a double bond or ketone group) at C21, distinguishing it from the parent compound. It is primarily documented as a reference standard or impurity in pharmaceutical analysis (e.g., Budesonide synthesis) .

Properties

Molecular Formula

C₂₁H₂₆O₆

Molecular Weight

374.43

Synonyms

(11β,16β)-11,16,17-Trihydroxy-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications

The table below summarizes critical structural differences among 21-Dehydro-16β-hydroxy Prednisolone and related corticosteroids:

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Notes
21-Dehydro-16β-hydroxy Prednisolone C16β-OH, C21-dehydro Not explicitly stated* - - Budesonide impurity; analytical standard
Prednisolone C11β-OH, C17α-OH, C21-OH, Δ1,4-diene C21H28O5 360.44 50-24-8 Anti-inflammatory, immunosuppressant
16α-Hydroxyprednisolone C16α-OH C21H28O6 376.44 13951-70-7 Budesonide Impurity A; reference standard
Dexamethasone C9α-F, C16α-CH3 C22H29FO5 392.46 50-02-2 High glucocorticoid potency; low mineralocorticoid activity
Methylprednisolone C6α-CH3 C22H30O5 374.47 83-43-2 Prolonged action; reduced sodium retention
20α-Dihydro Prednisolone C20α-H (reduced ketone at C20) C21H30O5 362.46 - Metabolite; research use
Prednisolone-21-propionate C21-propionate ester C24H32O6 416.51 5740-62-5 Prodrug; topical applications

Pharmacological and Metabolic Differences

  • Receptor Binding: The C16β-OH group in 21-Dehydro-16β-hydroxy Prednisolone may reduce mineralocorticoid receptor affinity compared to prednisolone, similar to how C16α-methyl in dexamethasone minimizes sodium retention .
  • Metabolism :

    • Hydroxylation at C20 (e.g., 20α/20β-hydroxyprednisolone) is a common metabolic pathway for prednisolone, but the C21-dehydro group in this compound may divert metabolism toward alternative pathways .
    • Esterification at C21 (e.g., prednisolone-21-propionate) prolongs half-life by delaying hydrolysis, whereas the dehydro group may accelerate degradation .
  • 16α-Hydroxyprednisolone, a positional isomer, is also an impurity but differs in stereochemical configuration, impacting solubility and analytical detection .

Role as a Reference Standard

21-Dehydro-16β-hydroxy Prednisolone is critical in HPLC and mass spectrometry for quantifying impurities in Budesonide, a potent glucocorticoid used in asthma and COPD treatments. Its structural similarity to Budesonide intermediates ensures accurate quality control .

Comparison with Other Impurities

  • 16α-Hydroxyprednisolone : Identified as Budesonide Impurity A (EP), it differs from the 16β-hydroxy derivative in spatial orientation, affecting chromatographic retention times .
  • Prednisolone-21-acetate : A common esterified impurity with increased lipophilicity, complicating extraction protocols compared to the polar 21-dehydro variant .

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